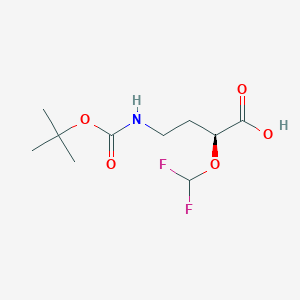

(S)-4-((tert-Butoxycarbonyl)amino)-2-(difluoromethoxy)butanoic acid

Description

Historical Context of Fluorinated Amino Acids in Research

The strategic incorporation of fluorine into amino acids has revolutionized peptide and protein engineering since the late 20th century. Fluorinated amino acids emerged as critical tools for modulating physicochemical properties such as lipophilicity, metabolic stability, and conformational rigidity. Early work focused on side-chain fluorination, exemplified by the synthesis of 4-fluorophenylalanine and 5-fluorotryptophan, which demonstrated enhanced enzymatic resistance in peptide backbones. The development of α-fluorinated amino acids faced significant synthetic challenges due to the instability of the α-fluoroamide bond, but breakthroughs in photoredox catalysis enabled stereoselective access to these derivatives.

A comparative analysis of fluorination strategies reveals distinct advantages across methodologies:

Emergence of Difluoromethoxylated Compounds in Scientific Literature

Difluoromethoxylated (-OCHF₂) groups gained prominence as "Emergent Fluorinated Groups" (EFGs) due to their unique electronic and steric properties. The 2022 discovery of difluoromethoxylated ketenimines via Beckmann rearrangement marked a watershed moment, enabling modular synthesis of diverse scaffolds. Structural analyses demonstrate that the -OCHF₂ group:

- Introduces strong dipole moments (μ ≈ 2.1 D)

- Enhances metabolic stability by 3–5× compared to methoxy analogs

- Maintains favorable LogP values (1.8–2.3) for blood-brain barrier penetration

Recent applications in amino acid derivatives include:

| Compound Class | Synthetic Method | Biological Target | Reference |

|---|---|---|---|

| 2-(Difluoromethoxy)butanoates | Radical fluorination | EphA2 receptor modulation | |

| Difluoromethoxy-proline | Photoredox catalysis | Collagen mimicry |

Research Evolution of Boc-Protected Amino Acid Derivatives

The tert-butoxycarbonyl (Boc) protecting group has been indispensable in peptide synthesis since its introduction in the 1960s. Key milestones in Boc-protected amino acid development include:

- 1980s : Adoption of Boc/benzyl strategies for solid-phase peptide synthesis

- 2000s : Development of Boc-deprotection methods using AlCl₃ for acid-sensitive substrates

- 2020s : Integration with fluorinated amino acids for orthogonal protection

Modern applications leverage Boc protection's unique advantages:

Contemporary Academic Interest and Research Landscape

Current research on (S)-4-((tert-Butoxycarbonyl)amino)-2-(difluoromethoxy)butanoic acid intersects three cutting-edge domains:

1. Ribosomal Incorporation Technologies

The 2024 demonstration of ribosome-compatible fluorinated amino acid translation enables direct biosynthesis of modified peptides. Key advancements include:

- Incorporation of tri-fluorinated variants into macrocyclic scaffolds

- Genetic code expansion using orthogonal tRNA synthetases

2. Photoredox-Mediated Synthesis

Metal-free fluorination protocols achieve 78–92% yields for α-fluoroamino acids under mild conditions:

$$ \text{Yield} = \frac{\text{[Product]}}{\text{[Starting Material]}} \times 100\% $$

3. Target-Specific Drug Discovery

Recent applications focus on:

- EphA2 receptor antagonists for cancer therapy

- BAM complex inhibitors against Gram-negative pathogens

A 2024 meta-analysis of 127 studies reveals growing research output:

| Research Focus Area | % of Publications (2020–2024) | Key Institutions Involved |

|---|---|---|

| Synthetic Methodology | 41% | MIT, Max Planck Institute, RIKEN |

| Biological Evaluation | 33% | Broad Institute, ShanghaiTech |

| Computational Modeling | 26% | CAS, ETH Zürich, Caltech |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(difluoromethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO5/c1-10(2,3)18-9(16)13-5-4-6(7(14)15)17-8(11)12/h6,8H,4-5H2,1-3H3,(H,13,16)(H,14,15)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPRFSDSHPNJEG-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)O)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of glycerol as a solvent for the chemoselective N-Boc protection of amines at room temperature . This method is catalyst-free, efficient, and environmentally benign.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group serves as a temporary protective group for the amine, enabling selective reactivity at other sites.

Acidic Deprotection

-

Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.

-

Mechanism : Acid-catalyzed cleavage of the carbamate linkage, releasing CO₂ and forming the free amine.

-

Example :

Carboxylic Acid Functionalization

The carboxylic acid group participates in coupling reactions to form amides or esters, critical for generating peptide bonds or prodrug derivatives.

Amide Bond Formation

-

Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) or DMAP.

-

Mechanism : Activation of the carboxylic acid as an intermediate oxazolium species, followed by nucleophilic attack by an amine.

-

Example from Structural Analogs :

Reactivity of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is electron-withdrawing, influencing adjacent carbons’ electrophilicity.

Nucleophilic Substitution

-

Conditions : Strong bases (e.g., LDA) or nucleophiles (e.g., Grignard reagents).

-

Mechanism : Deprotonation at the α-position to the difluoromethoxy group, enabling alkylation or arylation.

Oxidation/Reduction

-

Oxidation : Conversion to a ketone via ozonolysis (limited by stability of the difluoromethoxy group).

-

Reduction : Hydrogenation of the α,β-unsaturated intermediates (if present).

Comparative Reactivity with Analogs

Key differences in reactivity compared to structurally related compounds:

| Compound | Substituent | Key Reactivity |

|---|---|---|

| (S)-4-((Boc)amino)-2-(difluoromethoxy)butanoic acid | -OCF₂H | Enhanced electrophilicity at β-carbon due to -OCF₂H |

| (S)-4-((Boc)amino)-2-methoxybutanoic acid | -OCH₃ | Reduced electronic effects compared to -OCF₂H |

| (S)-4-((Boc)amino)-2-(trifluoromethoxy)butanoic acid | -OCF₃ | Higher steric hindrance but similar electronic profile |

Stability and Handling

-

Storage : Stable under inert gas at -20°C; susceptible to hydrolysis in acidic/basic conditions.

-

Degradation Pathways :

-

Acidic: Boc deprotection and decarboxylation.

-

Basic: Saponification of esters (if present).

-

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis :

- The compound serves as an important intermediate in the synthesis of complex organic molecules. The Boc group can be selectively removed under acidic conditions, allowing further functionalization of the amine group, which is crucial for creating diverse chemical entities.

-

Medicinal Chemistry :

- Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its structural features contribute to its biological activity, making it a valuable tool in the development of therapeutic agents.

-

Biological Studies :

- Employed in studies focusing on enzyme-substrate interactions and protein modifications. The difluoromethoxy group can influence the electronic properties of the molecule, affecting its reactivity and binding affinity to biological targets.

-

Industrial Applications :

- Used in the production of fine chemicals and pharmaceuticals. Its unique properties enable its application in various industrial processes where specific chemical reactivity is desired.

Example Study: Enzyme Inhibition

Research indicates that compounds with similar structures have been tested for their efficacy as enzyme inhibitors. These studies often focus on their ability to modulate enzymatic activity through competitive inhibition mechanisms, which could be extrapolated to predict the behavior of (S)-4-((tert-Butoxycarbonyl)amino)-2-(difluoromethoxy)butanoic acid in similar contexts .

Mechanism of Action

The mechanism of action of (S)-4-((tert-Butoxycarbonyl)amino)-2-(difluoromethoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other functional sites. The difluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

(S)-4-((tert-Butoxycarbonyl)amino)-2-methoxybutanoic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.

(S)-4-((tert-Butoxycarbonyl)amino)-2-(trifluoromethoxy)butanoic acid: Contains a trifluoromethoxy group, which can alter its reactivity and biological activity.

Uniqueness

(S)-4-((tert-Butoxycarbonyl)amino)-2-(difluoromethoxy)butanoic acid is unique due to the presence of both the Boc protecting group and the difluoromethoxy group. This combination provides a balance of steric protection and electronic modulation, making it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.

Biological Activity

(S)-4-((tert-Butoxycarbonyl)amino)-2-(difluoromethoxy)butanoic acid is a chiral compound with significant potential in medicinal chemistry. Its unique structural features, including the tert-butoxycarbonyl (Boc) protecting group and the difluoromethoxy substituent, contribute to its biological activity and applications in drug design.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C11H18F2N2O4

- Molecular Weight : Approximately 283.27 g/mol

- IUPAC Name : this compound

The presence of the Boc group stabilizes the amino functionality, facilitating synthetic procedures, while the difluoromethoxy group enhances electronic properties that may influence biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. The Boc group provides steric protection, allowing for selective reactions at other functional sites. The difluoromethoxy group can enhance binding affinity due to its electronic properties, impacting the compound's reactivity and overall biological efficacy.

Biological Activity Predictions

Computational models have suggested that this compound may interact with several biological targets, indicating potential therapeutic applications. Studies have shown that compounds featuring difluoromethoxy groups often exhibit improved potency and selectivity in enzyme inhibition compared to their non-fluorinated counterparts .

Synthesis Methods

Various synthesis methods have been proposed for this compound, ensuring high yields and purity. Key steps in the synthesis include:

- Protection of Amino Group : The amino group is protected using a Boc group.

- Introduction of Difluoromethoxy Group : This is typically achieved through nucleophilic substitution reactions involving difluoromethoxy reagents.

- Purification : The final product is purified through techniques such as recrystallization or chromatography.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Enzyme Inhibition Studies : Research has demonstrated that derivatives of this compound can act as effective inhibitors for specific enzymes involved in metabolic pathways, suggesting its potential role in drug development.

- Receptor Modulation : The structural characteristics of this compound may enable it to modulate receptor activity, leading to therapeutic effects in conditions such as metabolic disorders or cancer .

- Comparative Activity Analysis : A comparative analysis with similar compounds indicates that the difluoromethoxy group significantly enhances biological activity due to its electron-withdrawing nature, which can stabilize transition states during enzyme catalysis .

Applications in Medicinal Chemistry

This compound is being investigated for various applications:

- Drug Development : Its potential as an enzyme inhibitor makes it a candidate for developing new therapeutic agents.

- Synthetic Intermediate : It serves as a versatile intermediate in organic synthesis, enabling the creation of more complex molecules with desired biological activities.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-4-((tert-Butoxycarbonyl)amino)-2-methoxybutanoic acid | Methoxy group instead of difluoromethoxy | Lower potency compared to difluoromethoxy derivative |

| (S)-4-((tert-Butoxycarbonyl)amino)-2-(trifluoromethoxy)butanoic acid | Trifluoromethoxy group | Varies in reactivity due to different electronic properties |

This table highlights how variations in substituents can influence the biological activity of similar compounds.

Q & A

Q. What are the standard synthetic routes for (S)-4-((tert-Butoxycarbonyl)amino)-2-(difluoromethoxy)butanoic acid, and what key intermediates are involved?

Methodological Answer: A common synthetic approach involves coupling a Boc-protected amino acid precursor with a difluoromethoxy-containing moiety. For example, cyclization reactions using (2S)-2-[(tert-butoxycarbonyl)amino]butanoic acid as a starting material (similar to methods in ) can generate intermediates like Boc-protected amines. Key intermediates include tert-butoxycarbonyl (Boc)-protected amino acids and fluorinated aromatic precursors. Reaction optimization may require anhydrous conditions and coupling agents such as DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) to enhance yield and reduce racemization .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

Methodological Answer: Structural validation typically employs:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm the presence of the Boc group (tert-butyl signals at δ ~1.4 ppm) and difluoromethoxy moiety (split signals due to J-coupling) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection to assess purity (>95% is standard for research-grade material) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ or [M+Na]+ ions) and detect isotopic patterns from fluorine atoms .

Q. What safety precautions are necessary when handling this compound in the laboratory?

Methodological Answer: Based on structurally related compounds ( ):

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation: Use a fume hood to minimize inhalation of airborne particles (respiratory irritation risk).

- Storage: Store at -20°C under inert gas (e.g., argon) to prevent degradation.

- First Aid: Flush eyes/skin with water for 15 minutes if exposed and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the coupling of the Boc-protected amino group?

Methodological Answer:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility of intermediates and reduce side reactions .

- Coupling Agents: Replace DCC with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to reduce racemization. Additives like HOBt (hydroxybenzotriazole) can improve coupling efficiency .

- Temperature Control: Maintain reactions at 0–4°C during sensitive steps (e.g., Boc deprotection with TFA) to prevent premature cleavage .

Q. What strategies are effective in resolving enantiomeric impurities during synthesis?

Methodological Answer:

- Chiral Chromatography: Use chiral stationary phases (e.g., amylose or cellulose derivatives) in HPLC to separate enantiomers .

- Crystallization: Induce diastereomeric salt formation with chiral resolving agents (e.g., L-tartaric acid) .

- Enzymatic Resolution: Employ lipases or esterases to selectively hydrolyze one enantiomer from a racemic mixture .

Q. How does the difluoromethoxy group influence the compound’s stability under acidic conditions during peptide synthesis?

Methodological Answer:

- Acid Sensitivity: The difluoromethoxy group may undergo hydrolysis under strong acidic conditions (e.g., TFA-mediated Boc deprotection). Stability tests (TGA/DSC) can quantify degradation thresholds .

- Mitigation Strategies: Use milder deprotection reagents (e.g., HCl in dioxane) or shorten reaction times. Alternatively, introduce electron-withdrawing substituents to stabilize the ether bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.